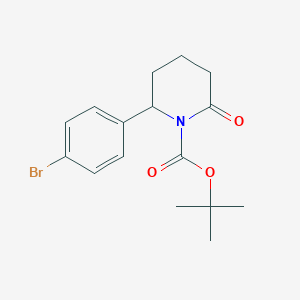
(R)-tert-Butyl 2-(4-bromophenyl)-6-oxopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 2-(4-bromophenyl)-6-oxopiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a bromophenyl group and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(4-bromophenyl)-6-oxopiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-bromobenzaldehyde and an amine.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, where a bromine atom is added to the phenyl ring.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of ®-tert-Butyl 2-(4-bromophenyl)-6-oxopiperidine-1-carboxylate may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and iron(III) bromide (FeBr3) are employed for bromination reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups on the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-tert-Butyl 2-(4-bromophenyl)-6-oxopiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition.
Medicine
In medicinal chemistry, ®-tert-Butyl 2-(4-bromophenyl)-6-oxopiperidine-1-carboxylate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 2-(4-bromophenyl)-6-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to aromatic residues in proteins, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the piperidine ring.
4-Bromophenyl 4-bromobenzoate: Contains a bromophenyl group but has a different core structure.
®-1-(4-Bromophenyl)ethanol: Similar in having a bromophenyl group but differs in the functional groups attached.
Uniqueness
®-tert-Butyl 2-(4-bromophenyl)-6-oxopiperidine-1-carboxylate is unique due to the combination of the piperidine ring, bromophenyl group, and tert-butyl ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H20BrNO3 |
|---|---|
Peso molecular |
354.24 g/mol |
Nombre IUPAC |
tert-butyl 2-(4-bromophenyl)-6-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C16H20BrNO3/c1-16(2,3)21-15(20)18-13(5-4-6-14(18)19)11-7-9-12(17)10-8-11/h7-10,13H,4-6H2,1-3H3 |
Clave InChI |
LLDNBVJWAXFLOP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(CCCC1=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid](/img/structure/B12103214.png)
![[(3R,6S)-3-amino-3,6-dihydro-2H-pyran-6-yl]methanol;hydrochloride](/img/structure/B12103216.png)

![2-bromo-3-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12103220.png)
![3-Hydroxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12103224.png)







